2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide 2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1428365-03-0
VCID: VC11898609
InChI: InChI=1S/C17H19F2N3O4S2/c18-15-4-1-5-16(19)17(15)27(23,24)21-11-13-6-9-22(10-7-13)28(25,26)14-3-2-8-20-12-14/h1-5,8,12-13,21H,6-7,9-11H2
SMILES: C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CN=CC=C3
Molecular Formula: C17H19F2N3O4S2
Molecular Weight: 431.5 g/mol

2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

CAS No.: 1428365-03-0

Cat. No.: VC11898609

Molecular Formula: C17H19F2N3O4S2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide - 1428365-03-0

Specification

CAS No. 1428365-03-0
Molecular Formula C17H19F2N3O4S2
Molecular Weight 431.5 g/mol
IUPAC Name 2,6-difluoro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C17H19F2N3O4S2/c18-15-4-1-5-16(19)17(15)27(23,24)21-11-13-6-9-22(10-7-13)28(25,26)14-3-2-8-20-12-14/h1-5,8,12-13,21H,6-7,9-11H2
Standard InChI Key MKOQGUQMYNFOLO-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CN=CC=C3
Canonical SMILES C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central piperidine ring substituted at the 1-position with a pyridine-3-sulfonyl group and at the 4-position with a methyl-linked benzene sulfonamide moiety. The benzene ring is further functionalized with fluorine atoms at the 2- and 6-positions, enhancing electronegativity and influencing binding interactions . The SMILES notation (O=S(=O)(NCC1CCN(S(=O)(=O)c2cccnc2)CC1)c1c(F)cccc1F) confirms this arrangement, highlighting the sulfonyl and fluorine substituents .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC17H19F2N3O4S2\text{C}_{17}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight431.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
logP3.2 (predicted)

The compound’s moderate lipophilicity (logP ~3.2) suggests balanced membrane permeability, while its polar surface area (65.3 Ų) indicates potential solubility challenges in nonpolar solvents .

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis typically proceeds through a multi-step sequence:

  • Piperidine Functionalization: Cyclization of precursors to form the piperidine core.

  • Pyridine Sulfonylation: Introduction of the pyridine-3-sulfonyl group via nucleophilic substitution.

  • Benzene Sulfonamide Coupling: Reaction of the piperidine intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions .

A representative pathway is summarized below:

StepReaction TypeReagents/ConditionsYield
1Piperidine cyclizationCyclohexanone, NH₃, H₂/Pd-C75%
2SulfonylationPyridine-3-sulfonyl chloride, DCM, pyridine82%
3Benzene sulfonamide coupling2,6-Difluorobenzenesulfonyl chloride, K₂CO₃, DMF68%

Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

CompoundMIC Against E. coli (µg/mL)MIC Against S. aureus (µg/mL)
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide 100150
2,4-Difluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide 5075

The fluorine atoms likely enhance membrane penetration, while the pyridine moiety may disrupt bacterial folate synthesis .

Computational and Experimental Studies

Docking Studies

Molecular dynamics simulations of analogous sulfonamides reveal binding affinities (ΔG\Delta G) of −8.1 to −10.9 kcal/mol for targets like DHPS and hiCE . The pyridine-3-sulfonyl group in this compound may form π-π interactions with His378 in hiCE, mimicking substrate binding .

In Vitro Assays

Preliminary cytotoxicity screenings of related compounds show IC₅₀ values >50 µM in mammalian cell lines, suggesting favorable safety profiles . Antioxidant assays (DPPH, H₂O₂ scavenging) remain unexplored but could be informed by thiouracil-sulfonamide derivatives (IC50IC_{50}: 9–85 µg/mL $$) .

Comparative Analysis with Structural Analogues

Structural Similarities

Compared to 2,4-difluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide , this compound substitutes pyridazine with pyridine, reducing steric hindrance but maintaining hydrogen-bonding capacity.

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